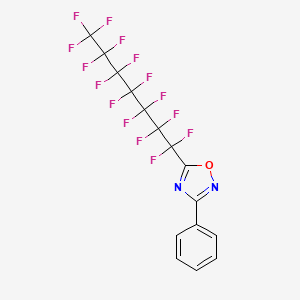![molecular formula C7H10OS3 B14715952 3-[Bis(methylsulfanyl)methylidene]thiolan-2-one CAS No. 21441-32-7](/img/structure/B14715952.png)
3-[Bis(methylsulfanyl)methylidene]thiolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(methylsulfanyl)methylidene]thiolan-2-one is an organic compound with the molecular formula C7H10OS3 It is characterized by the presence of a thiolan-2-one ring substituted with bis(methylsulfanyl)methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]thiolan-2-one typically involves the reaction of thiolan-2-one with methylsulfanyl reagents under controlled conditions. One common method includes the use of methylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]thiolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiolan-2-one derivatives depending on the substituent introduced.
Scientific Research Applications
3-[Bis(methylsulfanyl)methylidene]thiolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]thiolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s methylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
- 3-[Bis(methylsulfanyl)methylidene]butan-2-one
Uniqueness
3-[Bis(methylsulfanyl)methylidene]thiolan-2-one is unique due to its thiolan-2-one ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
21441-32-7 |
|---|---|
Molecular Formula |
C7H10OS3 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
3-[bis(methylsulfanyl)methylidene]thiolan-2-one |
InChI |
InChI=1S/C7H10OS3/c1-9-7(10-2)5-3-4-11-6(5)8/h3-4H2,1-2H3 |
InChI Key |
PVQIAONAHVLECR-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C1CCSC1=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


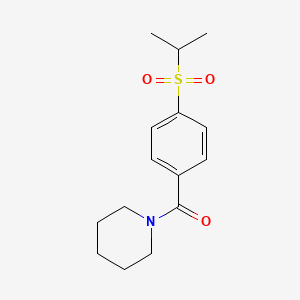
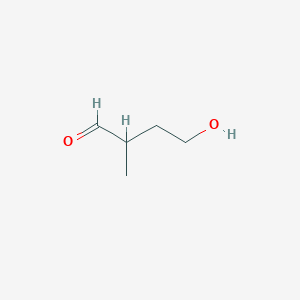
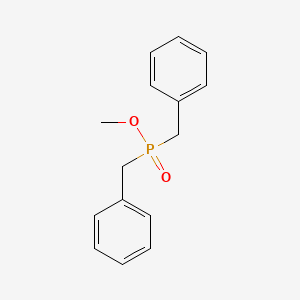
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)
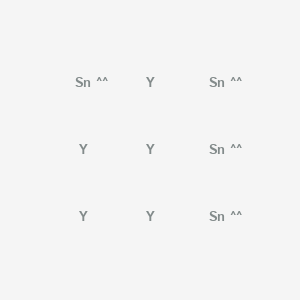
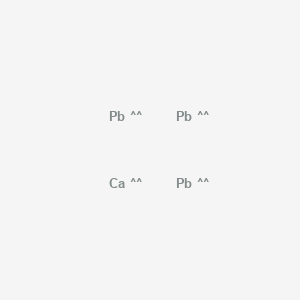
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
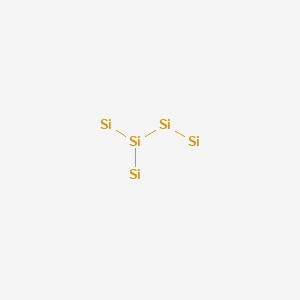
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
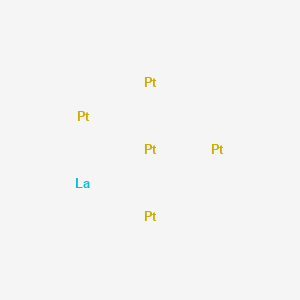
![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
